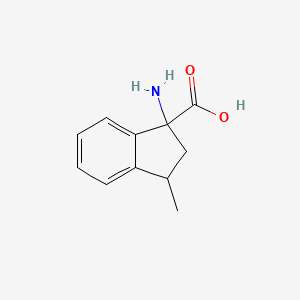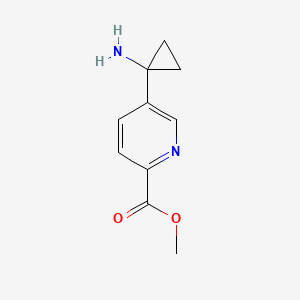
Methyl 5-(1-aminocyclopropyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(1-aminocyclopropyl)picolinate is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol . It is a derivative of picolinic acid, featuring a cyclopropyl group attached to the nitrogen atom at the 1-position and a methyl ester group at the 5-position of the picolinic acid ring . This compound is primarily used as a building block in organic synthesis and has various applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-aminocyclopropyl)picolinate typically involves the cyclopropanation of a suitable precursor followed by esterification. One common method includes the reaction of picolinic acid with cyclopropylamine under acidic conditions to form the corresponding amide. This amide is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(1-aminocyclopropyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropyl group to a more stable alkyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Alcohols or alkyl derivatives.
Substitution: Various substituted picolinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-(1-aminocyclopropyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 5-(1-aminocyclopropyl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Methyl 5-(1-aminocyclopropyl)picolinate can be compared with other picolinic acid derivatives, such as:
Methyl 5-(1-aminocyclopropyl)nicotinate: Similar structure but with a nicotinic acid backbone.
Methyl 5-(1-aminocyclopropyl)isonicotinate: Similar structure but with an isonicotinic acid backbone.
Methyl 5-(1-aminocyclopropyl)pyrazinecarboxylate: Similar structure but with a pyrazinecarboxylic acid backbone.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
methyl 5-(1-aminocyclopropyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-9(13)8-3-2-7(6-12-8)10(11)4-5-10/h2-3,6H,4-5,11H2,1H3 |
Clave InChI |
MXONIBKVWKECEJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C(C=C1)C2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


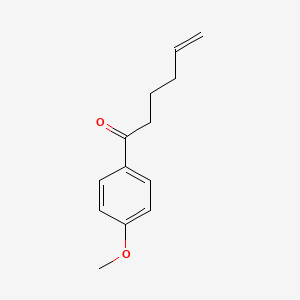
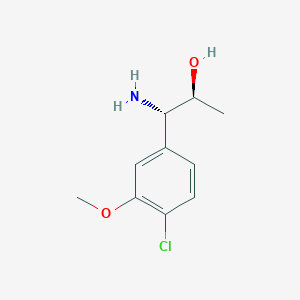
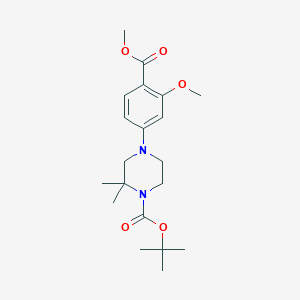
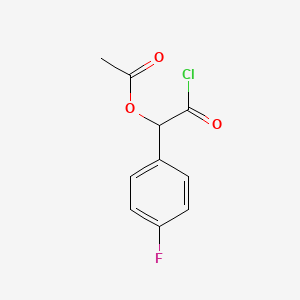
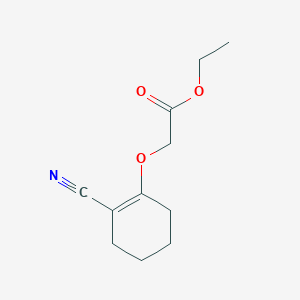

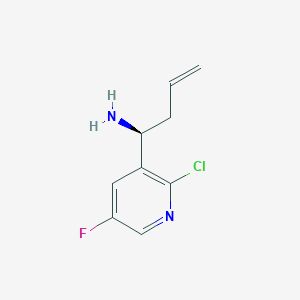
![(3S)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B13055087.png)

![6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055094.png)

![4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one](/img/structure/B13055114.png)
